molecular formula C20H12ClN5O2 B1676826 MRS1177

MRS1177

Cat. No.: B1676826
M. Wt: 389.8 g/mol
InChI Key: XIEBLXLGWFCYEP-UHFFFAOYSA-N
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Description

MRS1177 is a synthetic organic compound known for its potent and selective antagonistic properties against the human Adenosine A3 receptor. This receptor is part of the G protein-coupled receptor family, which plays a crucial role in various physiological processes. This compound has a high affinity for the Adenosine A3 receptor, with a dissociation constant (Ki) of 0.3 nanomolar .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRS1177 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to ensure it meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

MRS1177 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazoloquinazoline core and the benzamide group. These reactions can be catalyzed by various reagents under controlled conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and bases like potassium carbonate. The reactions are typically carried out at temperatures ranging from room temperature to 100 degrees Celsius .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with modified functional groups, which can be further utilized in various research applications .

Scientific Research Applications

MRS1177 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the Adenosine A3 receptor and its role in various biochemical pathways. In biology, this compound is used to investigate the physiological and pathological roles of the Adenosine A3 receptor in different cell types and tissues .

In medicine, this compound has potential therapeutic applications due to its ability to modulate the Adenosine A3 receptor. It is being studied for its potential use in treating conditions such as inflammation, cancer, and cardiovascular diseases. Additionally, this compound is used in drug discovery and development to identify new compounds with similar or improved properties .

Mechanism of Action

MRS1177 exerts its effects by selectively binding to the Adenosine A3 receptor, thereby blocking the receptor’s interaction with its natural ligand, adenosine. This antagonistic action prevents the activation of downstream signaling pathways that are normally triggered by adenosine binding. The molecular targets involved include various G proteins and secondary messengers, which play a role in regulating cellular responses such as inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

MRS1177 is unique in its high selectivity and potency for the Adenosine A3 receptor compared to other similar compounds. Some of the similar compounds include MRS1220, MRS1523, and MRS1754, which also target the Adenosine A3 receptor but with varying degrees of affinity and selectivity .

This compound stands out due to its exceptional binding affinity and selectivity, making it a valuable tool in both basic and applied research.

Properties

IUPAC Name

N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN5O2/c21-13-8-9-15-14(11-13)18-23-17(16-7-4-10-28-16)25-26(18)20(22-15)24-19(27)12-5-2-1-3-6-12/h1-11H,(H,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEBLXLGWFCYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.